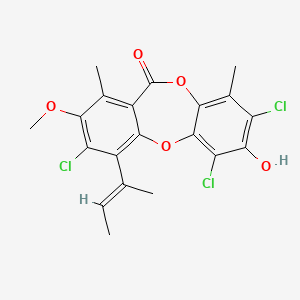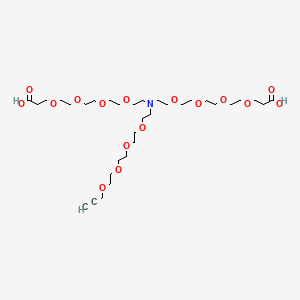
N-(Propargyl-peg4)-n-bis(peg4-acid)
概要
説明
“N-(Propargyl-peg4)-n-bis(peg4-acid)” is a PEG derivative containing a propargyl group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .Molecular Structure Analysis
The molecular formula of “N-(Propargyl-peg4)-n-bis(peg4-acid)” is C12H20O6 . It has a molecular weight of 260.28 g/mol .Chemical Reactions Analysis
The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This compound can be used in the synthesis of BTK-IAP PROTACs .Physical And Chemical Properties Analysis
“N-(Propargyl-peg4)-n-bis(peg4-acid)” is a liquid . It has a refractive index of n/D 1.460 and a density of 1.164 g/mL . It should be stored at -20°C .科学的研究の応用
Bioconjugation
“N-(Propargyl-peg4)-n-bis(peg4-acid)” can be used for bioconjugation . Bioconjugation is a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule. This compound can be used to attach various biomolecules together for studying their interactions.
Building Block for Synthesis
This compound can be used as a building block for the synthesis of small molecules . It can be used to construct complex molecules for various chemical biology and medicinal chemistry applications.
Conjugates of Small Molecules and/or Biomolecules
“N-(Propargyl-peg4)-n-bis(peg4-acid)” can be used to create conjugates of small molecules and/or biomolecules . These conjugates can be used in various research applications, such as drug delivery and imaging.
Tool Compounds for Chemical Biology and Medicinal Chemistry
This compound can be used to create tool compounds for chemical biology and medicinal chemistry that require ligation . These tool compounds can be used to study biological systems or for the development of new therapeutic agents.
Synthetic Incorporation into Antibody-Drug Conjugates
One of the applications of “N-(Propargyl-peg4)-n-bis(peg4-acid)” is its synthetic incorporation into antibody-drug conjugates . Antibody-drug conjugates are a class of therapeutics which deliver cytotoxic drugs to specific cells, such as cancer cells, via antibodies.
Proteolysis-Targeting Chimeras (PROTACs)
“N-(Propargyl-peg4)-n-bis(peg4-acid)” can be used in the synthesis of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.
Vaccine Adjuvants
This compound has been used in the design, synthesis, and evaluation of novel 1,2,3-triazole-tethered glycolipids as vaccine adjuvants . Adjuvants are substances that enhance the body’s immune response to an antigen.
Solubility Enhancement in Biological Applications
The hydrophilic PEG linker in “N-(Propargyl-peg4)-n-bis(peg4-acid)” facilitates solubility in biological applications . This makes it useful in a variety of research applications where solubility can be a challenge.
作用機序
Target of Action
N-(Propargyl-peg4)-n-bis(peg4-acid) is primarily used in the synthesis of BTK-IAP class of PROTAC molecules . The primary targets of this compound are Bruton’s Tyrosine Kinase (BTK) and Inhibitor of Apoptosis Proteins (IAP) . BTK is a crucial enzyme in the B cell antigen receptor (BCR) pathway, which plays a significant role in B cell development and function. IAPs are a family of proteins that inhibit apoptosis, thus promoting cell survival .
Mode of Action
The compound acts as a linker in PROTAC molecules, connecting a ligand for the target protein (BTK) with a ligand for an E3 ubiquitin ligase (IAP) . The resulting PROTAC molecule induces the degradation of the target protein (BTK) by the proteasome . This is achieved through the formation of a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The degradation of BTK by the PROTAC molecule affects the BCR pathway. BTK is a critical component of this pathway, and its degradation disrupts signal transduction, affecting B cell development and function . The downstream effects of this include the potential modulation of immune responses.
Pharmacokinetics
The compound contains aPEG linker , which is known to improve solubility and potentially enhance bioavailability .
Result of Action
The primary result of the action of N-(Propargyl-peg4)-n-bis(peg4-acid) is the degradation of BTK in cells . This degradation disrupts the BCR pathway, potentially modulating B cell function and immune responses .
Action Environment
The action of N-(Propargyl-peg4)-n-bis(peg4-acid) can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reaction it undergoes with azide-containing compounds can be affected by the presence of copper ions . Additionally, the stability of the compound may be influenced by storage conditions .
Safety and Hazards
将来の方向性
“N-(Propargyl-peg4)-n-bis(peg4-acid)” can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . Examples of applications include its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H61NO16/c1-2-8-39-14-20-45-26-29-48-23-17-42-11-5-34(6-12-43-18-24-49-30-27-46-21-15-40-9-3-32(35)36)7-13-44-19-25-50-31-28-47-22-16-41-10-4-33(37)38/h1H,3-31H2,(H,35,36)(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTELQFWGTOEVNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H61NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701111025 | |
| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
727.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Propargyl-peg4)-n-bis(peg4-acid) | |
CAS RN |
2093153-09-2 | |
| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2093153-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



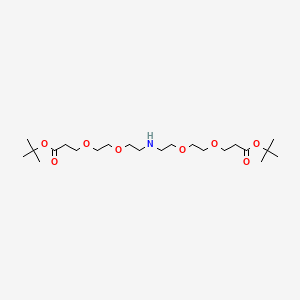
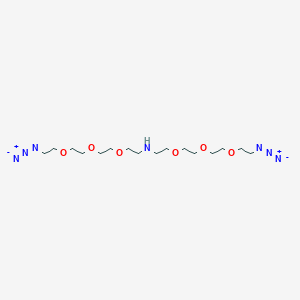

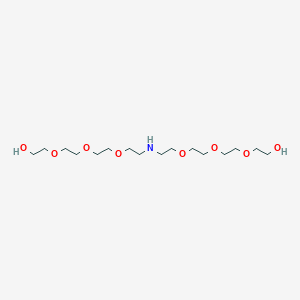
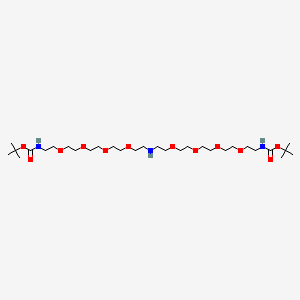
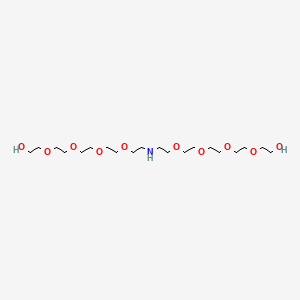


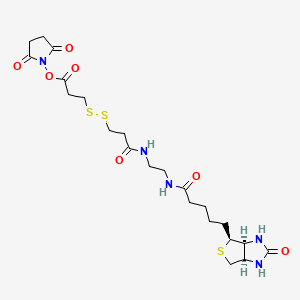
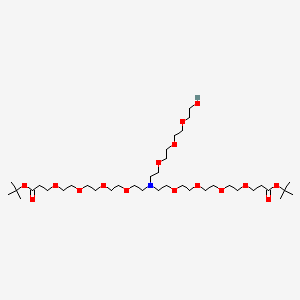
![3-[5-[4-(2-Hydroxy-2-methyl-1-oxopropyl)-1-piperazinyl]-2-(trifluoromethyl)phenyl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B609573.png)

